4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is characterized by its yellow solid form and is primarily used in various chemical and pharmaceutical research applications .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it can act as a substrate for certain enzymes, further integrating into the metabolic network.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its biological activity, as it determines the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function, as it allows the compound to interact with specific biomolecules within these compartments, thereby exerting its biochemical effects.
Preparation Methods
The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials undergo condensation to form the quinoline ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . Major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
Scientific Research Applications
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s aldehyde group may also react with nucleophilic sites in biological molecules, contributing to its biological activity .
Comparison with Similar Compounds
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Lacks both the chloro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNBXZHPBNABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382720 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96600-76-9 | |
Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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